molecular formula C22H22N4O3 B2805501 1-Phenyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butane-1,4-dione CAS No. 1396814-00-8

1-Phenyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butane-1,4-dione

Cat. No.: B2805501
CAS No.: 1396814-00-8
M. Wt: 390.443
InChI Key: BKWCBSUJWYEZQL-UHFFFAOYSA-N
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Description

1-Phenyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butane-1,4-dione is a complex organic compound that features a pyrazolo[1,5-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butane-1,4-dione typically involves multi-step organic reactions. One common approach is the condensation of a pyrazolo[1,5-a]pyridine derivative with a piperazine derivative, followed by further functionalization to introduce the phenyl and butane-1,4-dione groups. The reaction conditions often require the use of catalysts, such as trifluoracetic acid, and may involve heating under reflux .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butane-1,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as an alkyl or aryl group.

Scientific Research Applications

1-Phenyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butane-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butane-1,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyridine derivatives, such as:

Uniqueness

What sets 1-Phenyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butane-1,4-dione apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-phenyl-4-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c27-20(17-6-2-1-3-7-17)9-10-21(28)24-12-14-25(15-13-24)22(29)18-16-23-26-11-5-4-8-19(18)26/h1-8,11,16H,9-10,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWCBSUJWYEZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCC(=O)C2=CC=CC=C2)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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